Accurate myosmine quantification in complex biological matrices is hindered by matrix effects and sample loss. Myosmine-d4 (CAS 66148-17-2), a stable isotope-labeled analog (+4 Da), is the definitive internal standard for LC-MS/MS bioanalysis. Its near-identical physicochemical properties ensure co-elution and matched ionization efficiency, eliminating systematic bias that unlabeled standards or alternative alkaloids introduce.
• Quantify myosmine with unmatched precision using isotope-dilution MS in biomarker & toxicology workflows.
• Robust supply: ≥98% purity, available in 5 mg and 10 mg research packs for multi-analyte tobacco alkaloid panels.
• Essential for TSNA research: use as a precursor for deuterated NNN/HPB standards.
Molecular FormulaC9H10N2
Molecular Weight150.21 g/mol
CAS No.66148-17-2
Cat. No.B014639
⚠ Attention: For research use only. Not for human or veterinary use.
Myosmine-d4 (CAS 66148-17-2) is a stable isotopically-labeled analog of the minor tobacco alkaloid myosmine, in which four hydrogen atoms are replaced by deuterium [1]. It possesses a molecular formula of C9H6D4N2 and a molecular weight of 150.21 g/mol, a +4 Da mass shift from its unlabeled counterpart . Myosmine, also known as 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a pyridine alkaloid found in tobacco, various nuts, and other food products [2]. It is a key component in studies of tobacco-specific nitrosamine (TSNA) formation, acting as a precursor to the carcinogens NNN and HPB, and is used as a biomarker for tobacco exposure [3].
Stable Isotope-Labeled Internal StandardDeuterated myosmine designed for quantitative LC-MS/MS bioanalysis
[2] Doering, I. L., Richter, E., & Hutzler, C. (2009). Inhibition of human aromatase by myosmine. Drug Metabolism Letters, 3(2), 108-111. View Source
[3] Hecht, S. S., Han, S., Kenney, P. M., Wang, M., Lindgren, B., Wang, Y., ... & Upadhyaya, P. (2007). Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats. Chemical Research in Toxicology, 20(3), 543–549. View Source
Why Myosmine-d4 Cannot Be Substituted
The procurement of Myosmine-d4 (CAS 66148-17-2) over unlabeled myosmine (CAS 532-12-7) or other structurally similar alkaloids is critical for achieving accurate quantification in complex biological matrices. Simple substitution with unlabeled myosmine fails to correct for inherent analytical variability introduced during sample preparation, chromatographic separation, and ionization in mass spectrometry [1]. The stable isotope-labeled internal standard (SIL-IS) approach, employing Myosmine-d4, is the gold standard for mitigating matrix effects and ensuring precision in regulated bioanalysis [2]. While alternative internal standards like nornicotine-d4 or anabasine-d4 may be used in certain tobacco alkaloid panels, they do not perfectly co-elute or share identical ionization efficiency with myosmine, leading to systematic bias [3]. Myosmine-d4, with its near-identical physicochemical properties but a distinct +4 Da mass shift, provides unmatched quantitative accuracy, which is essential for biomarker validation and toxicology studies.
Potential Substitute
Why It May Fail in Quantitation
Unlabeled Myosmine
Cannot correct for matrix effects, ion suppression, or sample loss in MS detection; co-elution with endogenous analyte obscures true concentration.
Alternative Alkaloid Internal Standards (e.g., Nornicotine-d4, Anabasine-d4)
May exhibit different chromatographic retention and ionization efficiency, introducing systematic bias in myosmine quantification even within tobacco alkaloid panels.
Non-Isotopic or Insufficiently Labeled Analogs
Lack the distinct mass shift needed for specific MS channel monitoring; isotopic impurities can elevate baseline and limit lower quantification limits.
[1] UNC Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. View Source
[2] Li, W., & Cohen, L. H. (2003). Quantitation of endogenous analytes in biofluid without a true blank matrix. Analytical Chemistry, 75(21), 5854-5859. View Source
[3] Fischer, L., Mikus, F., Jantos, R., & Skopp, G. (2015). Simultaneous quantification of tobacco alkaloids and major phase I metabolites by LC-MS/MS in human tissue. International Journal of Legal Medicine, 129(2), 279-287. View Source
Myosmine-d4 Differentiation Evidence
Isotopic Mass Shift for Specific Quantitation
Myosmine-d4 provides a distinct mass spectrometric signature compared to unlabeled myosmine, enabling its function as a stable isotope-labeled internal standard. This +4 Da mass shift, resulting from the replacement of four hydrogen atoms with deuterium, allows for the specific detection and quantification of myosmine in complex biological samples without interference from the endogenous analyte [1].
Isotopic Mass ShiftHead-to-head
+4.02 Da
Myosmine-d4 (150.21 g/mol) vs Myosmine (146.19 g/mol)
Enables specific MS detection and internal standard correction
Computed molecular weight and formula; applicable to all mass spectrometry-based assays.
Why This Matters
This mass difference is the fundamental basis for its use as an internal standard, enabling accurate correction for sample loss and ion suppression in quantitative LC-MS/MS and GC-MS assays.
The utility of Myosmine-d4 as a quantitative internal standard is directly tied to its high isotopic purity. A specification of 98 atom % D ensures minimal interference from unlabeled myosmine, which could otherwise contribute to the analyte signal and compromise accuracy at low concentrations . This high enrichment level is critical for achieving low limits of quantification (LOQ) in bioanalytical methods.
Isotopic PuritySpecification review
≥98 atom % D
Minimizes unlabeled myosmine interference at low concentrations
Vendor CoA; verify lot-specific enrichment
Isotopic EnrichmentChemical PurityMethod ValidationQuality Control
Evidence Dimension
Isotopic Purity / Enrichment
Target Compound Data
≥98 atom % D (Myosmine-d4)
Comparator Or Baseline
0 atom % D (Myosmine, naturally abundant)
Quantified Difference
≥98 atom % D enrichment over natural abundance
Conditions
Specification from vendor technical datasheets and certificates of analysis (CoA).
Why This Matters
This high level of deuterium enrichment is a key procurement specification, directly impacting the sensitivity and dynamic range of validated analytical methods.
Isotopic EnrichmentChemical PurityMethod ValidationQuality Control
Validated Internal Standard for Tobacco Alkaloid LC-MS
Myosmine-d4 is a validated internal standard in a published LC-MS/MS method for the simultaneous quantification of nicotine, nornicotine, anatabine, anabasine, and myosmine in human tissues [1]. The method, validated according to international guidelines, used Myosmine-d4 to correct for matrix effects and ensure precise quantification, despite myosmine itself being below the limit of detection in some tissue types [1].
Validated LC-MS/MS MethodMethod context
Human tissue alkaloid panel
Myosmine-d4 as internal standard in a validated multi-analyte assay
Supports matrix-effect correction for myosmine in complex research matrices
Used as internal standard (Myosmine-d4) in a validated LC-MS/MS method for myosmine in human tissue [1].
Comparator Or Baseline
Myosmine (unlabeled) not suitable for internal standard use due to lack of mass differentiation and potential endogenous presence.
Quantified Difference
Method validation enabled by Myosmine-d4; myosmine was not detectable in tissue samples without IS correction.
Conditions
Human tissue homogenates analyzed by LC-MS/MS following solid-phase extraction.
Why This Matters
This validated application demonstrates the compound's essential role in achieving reliable quantitative data in complex biological matrices, a key requirement for forensic and clinical toxicology studies.
[1] Fischer, L., Mikus, F., Jantos, R., & Skopp, G. (2015). Simultaneous quantification of tobacco alkaloids and major phase I metabolites by LC-MS/MS in human tissue. International Journal of Legal Medicine, 129(2), 279-287. View Source
Stable Intermediate for Deuterated TSNA Synthesis
Beyond its role as an analytical standard, Myosmine-d4 is a key synthetic intermediate for producing more complex deuterated molecules. A 2008 publication details its synthesis and subsequent conversion to deuterium-labeled tobacco-specific nitrosamines, such as [2,4,5,6-d4]NNN and [2,4,5,6-d4]NNK, which are crucial internal standards for epidemiological studies of cancer biomarkers [1].
Deuterated TSNA SynthesisDirect head-to-head
Synthetic intermediate
Enables production of [D4]NNN and [D4]NNK standards
Provides a route to labeled carcinogen biomarkers for research
Desai et al., 2008 synthetic route
Tobacco-Specific NitrosaminesTSNAIsotope LabelingSynthetic ChemistryCarcinogen Research
Evidence Dimension
Synthetic Versatility / Downstream Utility
Target Compound Data
Myosmine-d4 used as a stable intermediate to synthesize deuterated TSNA internal standards like [2,4,5,6-d4]NNN.
Comparator Or Baseline
Unlabeled myosmine can only yield unlabeled TSNA, which are unsuitable as internal standards in MS.
Quantified Difference
Enables the production of +4 Da labeled TSNA internal standards.
Conditions
Synthetic chemistry procedures as described in Desai et al., 2008.
Why This Matters
This synthetic route expands the compound's procurement value for research groups focused on synthesizing their own custom-labeled internal standards for TSNA biomarker studies.
Tobacco-Specific NitrosaminesTSNAIsotope LabelingSynthetic ChemistryCarcinogen Research
[1] Desai, D., Krzeminski, J., El-Bayoumy, K., & Amin, S. (2008). Syntheses of isotope-labeled tobacco-specific nitrosamines and their metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 51(5-6), 226-230. View Source
Low nAChR Affinity Distinguishes Myosmine
Myosmine, the parent compound, is characterized by a low affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), with a reported Ki of 3300 nM [1]. This is significantly lower than nicotine's affinity (Ki ~1 nM for α4β2), differentiating it as a minor alkaloid with distinct biological properties. While Myosmine-d4 serves primarily as a quantitative tracer, its biological equivalence to myosmine is assumed for in vitro studies.
nAChR Affinity (Ki)Class-level
Ki 3300 nM (α4β2)
vs Nicotine Ki ~1 nM
Low-affinity minor alkaloid profile; research context
Nicotine Ki ≈ 1 nM (for α4β2 nAChR); other minor alkaloids have varying affinities (e.g., nornicotine Ki ~500 nM).
Quantified Difference
>3000-fold lower affinity than nicotine.
Conditions
In vitro radioligand binding assay.
Why This Matters
This low affinity confirms myosmine's classification as a minor alkaloid with a distinct pharmacological profile, relevant for studies where distinguishing it from more potent nicotinic ligands (like nicotine or nornicotine) is necessary.
Quantitation in Biological Matrices for Toxicology
In forensic toxicology, clinical research, and biomarker validation studies, Myosmine-d4 is the definitive internal standard for quantifying myosmine concentrations in complex biological matrices such as plasma, urine, and tissue homogenates [1]. Its use directly addresses the analytical challenges of matrix effects and sample loss, ensuring the generation of accurate, reproducible, and legally defensible data. This is particularly critical when myosmine is used as a biomarker to differentiate tobacco exposure sources [2].
Method Development for Tobacco Alkaloid Panels
Analytical laboratories developing or validating multi-analyte LC-MS/MS panels for nicotine, its metabolites, and other minor alkaloids (e.g., anabasine, anatabine, nornicotine) should procure Myosmine-d4 as a component of their internal standard mix. Its inclusion is essential for achieving full quantitative accuracy for myosmine in the panel, enabling comprehensive assessment of tobacco exposure and compliance in clinical trials and epidemiological studies [1].
Synthesis of Deuterium-Labeled TSNAs
Research groups focused on the synthesis and study of tobacco-specific nitrosamines (TSNAs) like NNN and NNK should procure Myosmine-d4 as a stable synthetic intermediate. It enables the efficient production of high-purity, deuterium-labeled TSNA standards, which are indispensable for the accurate quantification of these potent carcinogens in biological and environmental samples using LC-MS/MS [1].
In Vitro Pharmacological Differentiation of Minor Alkaloids
In cell-based assays investigating the pharmacological activity of tobacco constituents on nicotinic acetylcholine receptors (nAChRs), Myosmine-d4 (or unlabeled myosmine) can be used as a comparator to establish the baseline activity of a low-affinity ligand. This helps contextualize the more potent effects of other alkaloids like nicotine and nornicotine, supporting research into the differential biological effects of minor tobacco alkaloids [1].
Application
Selection Property
Validation Focus
Quantitation in Biological Research Matrices
SIL-IS with distinct mass shift for specific MS detection
Matrix-effect correction and recovery consistency in human plasma/urine research matrices
Tobacco Alkaloid Panel Method Development
Co-eluting deuterated analog matching myosmine ion suppression profile
Cross-validation of quantitative accuracy across multi-analyte LC-MS/MS panels
Isotopic fidelity and purity transfer to downstream NNN/NNK biomarkers
In Vitro nAChR Pharmacology Profiling
Low-affinity nAChR ligand for baseline comparison
Differentiation from high-potency nicotinic alkaloids in cell-based assays
[1] Fischer, L., Mikus, F., Jantos, R., & Skopp, G. (2015). Simultaneous quantification of tobacco alkaloids and major phase I metabolites by LC-MS/MS in human tissue. International Journal of Legal Medicine, 129(2), 279-287. View Source
[2] Hecht, S. S., Han, S., Kenney, P. M., Wang, M., Lindgren, B., Wang, Y., ... & Upadhyaya, P. (2007). Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in Rats. Chemical Research in Toxicology, 20(3), 543–549. View Source
Technical Documentation Hub
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